Increased Hydrogen-Bond Acceptor Count vs. Isoxazole Analog (CAS 1206985-66-1)
The target compound possesses five hydrogen-bond acceptor (HBA) sites compared to four for the direct isoxazole analog N-(5-methylisoxazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1206985-66-1), owing to the replacement of the isoxazole oxygen by a thiadiazole sulfur atom and an additional ring nitrogen [1][2]. This difference in HBA count can influence solvation free energy and polar interactions with protein targets. Both compounds share an identical XLogP3 of 1.4, indicating that the increased polarity from the additional heteroatom is balanced by the greater hydrophobicity of sulfur, resulting in net equivalent lipophilicity [1][2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count and Lipophilicity |
|---|---|
| Target Compound Data | HBA = 5; XLogP3 = 1.4; TPSA = 100 Ų; MW = 273.31 g/mol |
| Comparator Or Baseline | Isoxazole analog (CAS 1206985-66-1): HBA = 4; XLogP3 = 1.4; TPSA = not reported; MW = 256.26 g/mol |
| Quantified Difference | ΔHBA = +1; ΔXLogP3 = 0; ΔMW = +17.05 g/mol |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
For kinase or protease targets where a specific HBA geometry is required, the additional acceptor in the thiadiazole may provide a critical binding contact absent in the isoxazole series, directly informing which scaffold to procure for structure-activity relationship (SAR) expansion.
- [1] PubChem Compound Summary for CID 45497071, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45497071 (accessed 2026-04-30). View Source
- [2] PubChem Compound Summary for CID 45497070, N-(5-methylisoxazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45497070 (accessed 2026-04-30). View Source
